molecular formula C16H17N B14136176 N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine

N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine

Cat. No.: B14136176
M. Wt: 223.31 g/mol
InChI Key: YGUUAHLULCKYQJ-UHFFFAOYSA-N
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Description

N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine is a chemical compound with the molecular formula C16H17N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine can be achieved through a formal [5 + 2] annulation reaction. This involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This method highlights high efficiency, regioselectivity, and step-economy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-one, while reduction may yield N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine .

Scientific Research Applications

N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: It is used in the development of materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 10,11-Dihydro-5H-dibenzoa,dannulen-5-amine
  • N,N-Dimethyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine
  • 5-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen

Uniqueness

N-Methyl-10,11-dihydro-5H-dibenzoa,dannulen-5-amine is unique due to its specific structural features and chemical properties. Its N-methyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity .

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-amine

InChI

InChI=1S/C16H17N/c1-17-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3

InChI Key

YGUUAHLULCKYQJ-UHFFFAOYSA-N

Canonical SMILES

CNC1C2=CC=CC=C2CCC3=CC=CC=C13

Origin of Product

United States

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